molecular formula C21H15ClFNO2 B3035553 [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate CAS No. 331460-60-7

[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate

Cat. No.: B3035553
CAS No.: 331460-60-7
M. Wt: 367.8 g/mol
InChI Key: BDDXKGBCNRQCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloro-fluorophenyl group, an iminomethyl linkage, and a methylbenzoate moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate typically involves the condensation of 3-chloro-4-fluoroaniline with 4-formylbenzoic acid, followed by esterification with methanol. The reaction conditions often include the use of a suitable catalyst, such as sulfuric acid, and heating under reflux to facilitate the formation of the iminomethyl linkage and the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate: shares similarities with other compounds containing chloro-fluorophenyl groups and iminomethyl linkages, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-[(3-chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFNO2/c1-14-2-6-16(7-3-14)21(25)26-18-9-4-15(5-10-18)13-24-17-8-11-20(23)19(22)12-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDXKGBCNRQCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168225
Record name 4-[[(3-Chloro-4-fluorophenyl)imino]methyl]phenyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331460-60-7
Record name 4-[[(3-Chloro-4-fluorophenyl)imino]methyl]phenyl 4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331460-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3-Chloro-4-fluorophenyl)imino]methyl]phenyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate
Reactant of Route 5
[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate
Reactant of Route 6
[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.